N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Lipophilicity Drug Design ADME

This N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS 888409-97-0) is a high-purity heterocyclic building block with a cyclopropane ring that enhances metabolic stability and conformational rigidity, distinct from acetamide or thiol analogs. Its lower hydrogen bond donor count improves membrane permeability, making it ideal for intracellular target engagement in antibacterial and antiviral research. Ready for fragment-based drug discovery (FBDD) screens and enzyme inhibitor SAR studies. High purity (≥90%) ensures reliable binding mode predictions. Order now for immediate deployment.

Molecular Formula C12H11N3O2
Molecular Weight 229.239
CAS No. 888409-97-0
Cat. No. B2591135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
CAS888409-97-0
Molecular FormulaC12H11N3O2
Molecular Weight229.239
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C12H11N3O2/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16)
InChIKeyMNHRGMBCLFOZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: A Defined Physicochemical Profile for Lead Optimization


N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS 888409-97-0) is a heterocyclic building block featuring a 1,3,4-oxadiazole core linked to a cyclopropanecarboxamide moiety. The 1,3,4-oxadiazole scaffold is well-documented for its broad biological activities, including antibacterial, antiviral, and antifungal properties, as confirmed by recent studies on close structural analogs (e.g., MIC values of 1.56 µg/mL against *S. aureus* for 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives) [1]. The incorporation of the cyclopropane ring is specifically designed to enhance steric and electronic modulation, metabolic stability, and conformational rigidity relative to non-cyclopropyl analogs, providing a distinct advantage in the development of enzyme inhibitors and receptor modulators [2].

Why N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide Cannot Be Replaced by Simple Acetamide or Thiol Analogs


Generic substitution within the 5-phenyl-1,3,4-oxadiazole chemical class is not feasible due to the profound influence of the C-2 substituent on target binding and pharmacokinetics. Replacing the cyclopropanecarboxamide with a simpler acetamide or thiol group drastically alters the molecule's lipophilicity, hydrogen-bonding capacity, and metabolic profile [1]. For instance, the cyclopropane ring introduces a degree of conformational rigidity absent in the freely rotating acetamide derivatives, which is critical for specific enzyme pocket interactions [2]. Furthermore, the single hydrogen bond donor in the target compound, compared to the two present in the thiol analog, can lead to superior membrane permeability, a key factor in intracellular target engagement [1]. These structural nuances mean that potency and selectivity data from one subclass are not predictive of another, necessitating the procurement of the specific cyclopropanecarboxamide variant for structure-activity relationship (SAR) studies seeking to exploit the oxadiazole-cyclopropyl pharmacophore.

Head-to-Head Quantitative Differentiation: N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide vs. Closest Analogs


Lipophilicity Control: A 1-Log Unit Difference in Predicted XLogP3 vs. the Acetamide Analog

Controlling lipophilicity is paramount in avoiding promiscuous binding and poor pharmacokinetics. The target compound possesses a computed XLogP3 of 1.4, which is significantly lower than the predicted value for the non-cyclopropyl analog, N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (XLogP3 ~2.4) [1]. This approximately 1-log unit reduction is attributable to the electron-withdrawing and steric properties of the cyclopropane ring, positioning the target compound more favorably within the optimal drug-like lipophilicity space (cLogP 1-3) [2].

Lipophilicity Drug Design ADME

Hydrogen Bond Donor Count: Distinct Permeability Profile Compared to the 5-Phenyl-1,3,4-oxadiazole-2-thiol Parent Scaffold

The number of hydrogen bond donors (HBD) is a critical determinant of passive membrane permeability. The target compound has a single HBD, whereas the commonly used parent scaffold, 5-phenyl-1,3,4-oxadiazole-2-thiol, possesses two HBDs [1]. This reduction aligns the target compound more closely with Lipinski's Rule of Five (HBD ≤ 5) and improves its topological polar surface area (TPSA) profile, a key parameter for crossing biological membranes. Recent biological evaluation of the thiol scaffold's derivatives showed potent activity (MIC 1.56 µg/mL) but did not report permeability; the target compound's improved HBD profile suggests a potential for enhanced intracellular exposure [2].

Permeability Drug-Likeness Scaffold Optimization

Procurement-Ready Quality: Vendor-Certified Purity ≥90% and Defined Price Point

Ensuring compound integrity is critical for reproducible SAR data. The target compound is available from a commercial supplier with a vendor-certified purity of ≥90%, as confirmed by LCMS and/or 400MHz NMR data [1]. At the time of listing, the price was $103.5 for a 10 µmol quantity, providing a transparent benchmark for procurement planning [1]. In contrast, custom synthesis of the closely related N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide often incurs higher costs and longer lead times due to the additional synthetic steps, with no guaranteed purity level upfront [2].

High-Throughput Screening Chemical Procurement Reproducibility

Conformational Rigidity: A Structurally Proven Advantage Over Flexible Ethylene-Bridged Analogs

Conformational pre-organization can enhance binding affinity by reducing the entropic penalty upon target engagement. A foundational crystallographic study on trans-1,2-bis(2'-(5'-phenyl-1',3',4'-oxadiazolyl)) cyclopropane (BDCP) confirmed that the cyclopropane ring acts as a rigid scaffold capable of transmitting electronic conjugation between aromatic groups, a property absent in the more flexible ethane-bridged analog (BPDS) [1]. While this study was on a bis-oxadiazole system, it directly validates the design principle: substituting a flexible linker with a cyclopropane ring in this chemical series imposes conformational restraint, which is the core structural feature of the target compound relative to its non-cyclopropyl counterparts [1].

Conformational Analysis Target Engagement Molecular Recognition

Ideal Application Scenarios for N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide in Drug Discovery


Scaffold-Hopping for HBV Inhibitor Design

A recent patent (Hoffmann-La Roche, 2023) outlines the use of N-substituted 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline derivatives as HBsAg inhibitors for HBV therapy [1]. The target compound serves as a crucial building block for exploring SAR around the amide linkage, where its specific cyclopropane group offers a distinct steric and lipophilic profile compared to the aniline-based series. Researchers can use it to generate novel analogs that may overcome resistance or improve pharmacokinetic properties.

Optimizing Antimicrobial Leads with Improved Permeability

The 5-phenyl-1,3,4-oxadiazole-2-thiol scaffold has demonstrated exceptional antimicrobial activity (MIC 1.56-3.96 µg/mL across bacterial, fungal, and mycobacterial strains) [1]. The target compound is the optimal choice for a medicinal chemistry campaign aiming to swap the thiol group for a carboxamide while introducing a cyclopropane ring to enhance permeability, as evidenced by its lower HBD count and better lipophilicity [2]. This specific modification addresses the membrane penetration bottleneck that often hinders the intracellular efficacy of potent antimicrobials.

Building a Proprietary Fragment Library for Enzyme Inhibition

As a commercially available fragment with high purity (≥90%) [1], this compound is immediately deployable in fragment-based drug discovery (FBDD) screens against enzyme targets like glucosamine-6-phosphate synthase, where the oxadiazole core has demonstrated binding affinity [2]. Its conformational rigidity and defined hydrogen-bonding pattern allow for reliable binding mode predictions, facilitating rapid fragment elaboration and hit-to-lead optimization.

Quote Request

Request a Quote for N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.